REACTION_CXSMILES
|
[C:1](O)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([CH3:19])[CH:13]=1.O>C1(C)C=CC=CC=1>[CH3:19][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[O:18][C:1](=[O:10])[CH2:2][CH:3]2[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry flask under nitrogen
|
Type
|
ADDITION
|
Details
|
Concentrated sulphuric acid was slowly charged
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to 125° C.-130° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction the mixture
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum, at a temperature below 50° C
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml isopropanol
|
Type
|
TEMPERATURE
|
Details
|
chilled to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
dried at about 60° C. for 4-5 hours
|
Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 (± 1) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](O)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([CH3:19])[CH:13]=1.O>C1(C)C=CC=CC=1>[CH3:19][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[O:18][C:1](=[O:10])[CH2:2][CH:3]2[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry flask under nitrogen
|
Type
|
ADDITION
|
Details
|
Concentrated sulphuric acid was slowly charged
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to 125° C.-130° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction the mixture
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum, at a temperature below 50° C
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml isopropanol
|
Type
|
TEMPERATURE
|
Details
|
chilled to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
dried at about 60° C. for 4-5 hours
|
Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 (± 1) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |